6-Tert-butyl-2-chloro-3-nitropyridine
Description
6-Tert-butyl-2-chloro-3-nitropyridine is a substituted pyridine derivative featuring three distinct functional groups: a bulky tert-butyl group at position 6, a chlorine atom at position 2, and a nitro group at position 2. The tert-butyl group contributes steric hindrance and lipophilicity, enhancing solubility in organic solvents, while the electron-withdrawing chlorine and nitro groups direct reactivity and influence electronic properties . This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in reactions requiring regioselective modifications, as evidenced by its role in patented protocols for coupling with amines and sulfonyl chlorides .
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
6-tert-butyl-2-chloro-3-nitropyridine |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)7-5-4-6(12(13)14)8(10)11-7/h4-5H,1-3H3 |
InChI Key |
AOCZCEJCEIAEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-2-chloro-3-nitropyridine typically involves the nitration of 6-Tert-butyl-2-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
6-Tert-butyl-2-chloropyridine+HNO3+H2SO4→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 6-Tert-butyl-2-chloro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 6-Tert-butyl-2-chloro-3-aminopyridine.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
6-Tert-butyl-2-chloro-3-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-chloro-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic distinctions between 6-tert-butyl-2-chloro-3-nitropyridine and analogous pyridine derivatives:
EDG : Electron Donating Group; EWG : Electron Withdrawing Group
Physicochemical Properties
- Solubility: The tert-butyl group confers superior solubility in organic solvents (e.g., DCM, THF) compared to methoxy or amino analogs, which exhibit moderate to low solubility in non-polar media .
- Thermal Stability : Nitro groups generally reduce thermal stability, but the tert-butyl group may mitigate this through steric protection of the ring .
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